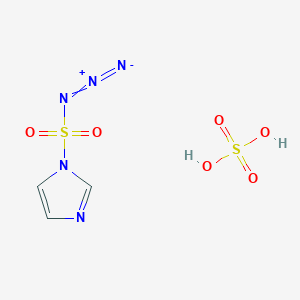
1H-Imidazole-1-sulfonyl azide sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-1-sulfonyl Azide is a reagent used in the synthesis of heparin-related di- and tetrasaccharides . It is an azide salt that can serve as an intermediate in organic synthesis and materials chemistry, often used in the synthesis of bioactive molecules and organic functional materials .
Synthesis Analysis
A simple, reproducible, and scalable synthesis of imidazole-1-sulfonyl azide hydrogen sulfate has been reported utilizing only EtOAc as a solvent. The product is readily isolated by filtration and has been demonstrated in the synthesis of up to 46 g of the diazo transfer reagent . The hydrochloride salt of this compound is also available commercially, but can degrade to release explosive byproducts .Molecular Structure Analysis
The molecular formula of 1H-Imidazole-1-sulfonyl Azide is C3H3N5O2S . Its average mass is 173.153 Da and its monoisotopic mass is 173.000748 Da .Chemical Reactions Analysis
Imidazole-1-sulfonyl azide and salts thereof are valuable reagents for diazo-transfer reactions, most particularly conversion of primary amines to azides . The parent reagent and its HCl salt present stability and detonation risks, but the hydrogen sulfate salt is significantly more stable .Physical And Chemical Properties Analysis
1H-Imidazole-1-sulfonyl azide sulfate is a colorless liquid . Some of its organic-soluble salts can be safely handled and stored as a solid . The melting point is 102-104°C . It is slightly soluble in methanol and water . It is hygroscopic and forms hydrazoic acid on prolonged storage and on contact with water .Wissenschaftliche Forschungsanwendungen
- Abstract : Imidazole-1-sulfonyl azide serves as a diazotransfer reagent. It provides a safe and facile route for the synthesis of sulfonyl azides from primary sulfonamides without the need for copper salts. The procedure is optimized to minimize explosion risks, and it yields high production with minimal batch variation, even without extensive pretreatment of reagents and solvents .
- Abstract : Imidazole-1-sulfonyl azide is a crystalline, shelf-stable alternative to triflyl azide (TfN3) in diazotransfer reactions. Unlike TfN3, it is soluble in water and can be handled safely. This property makes it valuable for preparing organic azides from aminosugars, amino acids, and anilines .
- Abstract : Imidazole and its derivatives, including imidazole-1-sulfonyl azide, play a crucial role in multicomponent reactions (MCRs). These reactions allow the rapid assembly of complex molecules from simple starting materials. Imidazole-based MCRs have applications in synthetic chemistry, drug discovery, and materials science .
- Abstract : Researchers have explored the use of imidazole-1-sulfonyl azide for photocrosslinking and bioorthogonal chemistry. Its azide group reacts selectively with alkynes or strained cyclooctynes under mild conditions, allowing site-specific labeling of biomolecules .
- Abstract : The explosive nature of imidazole-1-sulfonyl azide makes it useful for detecting other explosives. Researchers have explored its potential as a sensing agent for security applications .
Diazotransfer Reagent
Alternative to Triflyl Azide (TfN3)
Multicomponent Reactions
Photocrosslinking and Bioorthogonal Chemistry
Explosive Detection and Sensing
Wirkmechanismus
Like trifluoromethanesulfonyl azide, this compound generally converts primary amines or ammonium salts to azides when catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts . This reaction is effectively the reverse of the Staudinger reaction. Similarly, it is able to transfer the diazo group (=N 2) under basic conditions .
Safety and Hazards
As with all organic azides, this compound is potentially explosive both in use and in preparation . The hydrochloride salt was initially reported to be insensitive to impact, vigorous grinding, and prolonged heating at 80 °C, although heating above 150 °C resulted in violent decomposition . Subsequent reports noted that the hydrochloride salt is hygroscopic, and upon prolonged storage was hydrolyzed to produce hydrazoic acid, which made the material sensitive . Recent studies have shown the hydrogen sulfate salt to be significantly less hazardous to handle with decomposition temperature of 131 °C, insensitivity to impact, and low electrostatic discharge and friction sensitivities .
Zukünftige Richtungen
The hydrogen sulfate salt of imidazole-1-sulfonyl azide is significantly more stable than the parent reagent and its HCl salt . This makes it a relatively safe diazo-transfer reagent to both synthesize and handle . Further improvements have led to its synthesis with increased safety . This could facilitate the use of hydrogen sulfate salt as the reagent of choice for diazo transfer in future research and applications .
Eigenschaften
IUPAC Name |
N-diazoimidazole-1-sulfonamide;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O2S.H2O4S/c4-6-7-11(9,10)8-2-1-5-3-8;1-5(2,3)4/h1-3H;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLICPAMVUDTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-].OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Difluoromethoxy)phenyl]propan-1-amine](/img/structure/B2675600.png)

![1,3-dimethyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2675603.png)

![[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate](/img/structure/B2675605.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2675610.png)
![6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2675611.png)
![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2675613.png)
![2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2675614.png)

